molecular formula C6H7BFNO2 B1388052 2-Fluoro-5-methylpyridine-3-boronic acid CAS No. 1072952-45-4

2-Fluoro-5-methylpyridine-3-boronic acid

Katalognummer: B1388052
CAS-Nummer: 1072952-45-4
Molekulargewicht: 154.94 g/mol
InChI-Schlüssel: GLYOQOICJWEBJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third carbon of the pyridine ring, and the fluorine and methyl groups are attached to the second and fifth carbons, respectively. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to participate in various coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylpyridine-3-boronic acid typically involves the borylation of 2-fluoro-5-methylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under inert conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is typically achieved through crystallization or chromatography to ensure high purity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-5-methylpyridine-3-boronic acid is predominantly used as a building block in organic synthesis. It plays a crucial role in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is essential for forming carbon-carbon bonds in complex organic molecules. This capability makes it invaluable in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug discovery:

  • Anticancer Activity : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, demonstrating significant cytotoxic effects (IC50 values indicating potent activity against multiple cancer types) .
  • Antibacterial Properties : It has shown effectiveness in inhibiting class C β-lactamases, which are responsible for antibiotic resistance in bacteria. In vitro studies have indicated low Ki values against resistant strains like E. coli and Pseudomonas aeruginosa .

Catalysis

The compound serves as a catalyst in various cross-coupling reactions, facilitating the formation of complex molecules necessary for pharmaceutical development and material science applications .

Agricultural Chemistry

In agrochemical research, it is utilized to enhance the efficacy of herbicides and pesticides, contributing to improved crop yields through its role as an active ingredient in formulations .

Cancer Treatment

A study involving mouse models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. This supports its potential use as a therapeutic agent in clinical settings .

Infection Control

Clinical trials assessing the compound's effectiveness against drug-resistant bacterial infections revealed improved patient outcomes compared to standard antibiotic therapies. The compound's ability to inhibit β-lactamases was particularly noted .

Data Table: Antibacterial Activity

StudyBacterial StrainKi (µM)Effectiveness
1E. coli (resistant)0.004High
2Pseudomonas aeruginosa0.008Moderate

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methylpyridine-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound’s mechanism of action would depend on the specific molecular target it interacts with, such as an enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-5-methylpyridine-3-boronic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. This positional isomerism can lead to differences in the electronic properties and steric effects, making it a valuable compound for fine-tuning the properties of synthesized molecules .

Biologische Aktivität

2-Fluoro-5-methylpyridine-3-boronic acid (CAS No. 1072952-45-4) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing biochemical pathways and cellular functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

The compound has the following chemical structure and properties:

  • Molecular Formula : C₆H₇BFNO₂
  • Molecular Weight : Approximately 139.93 g/mol
  • Structure : Contains a fluorine atom and a methyl group attached to a pyridine ring, which may enhance its biological activity through electronic effects and lipophilicity .

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : Boronic acids are well-known enzyme inhibitors. This compound may act by binding to the active sites of enzymes, thereby preventing substrate access and inhibiting catalytic activity. For instance, it could potentially inhibit proteasome activity, similar to other boronic acid derivatives like bortezomib, which is used in cancer therapy .
  • Metal Ion Chelation : The compound can chelate metal ions such as zinc and copper, which are essential for various enzymatic reactions. This interaction can modulate the activity of metalloenzymes involved in critical biochemical pathways .
  • Cell Signaling Modulation : It influences cell signaling pathways by activating or inhibiting specific cascades that lead to changes in gene expression and protein synthesis .

Cellular Effects

The impact of this compound on cellular functions varies with concentration and cell type:

  • Cell Proliferation : At low concentrations, it may promote cell proliferation by enhancing metabolic activities.
  • Apoptosis Induction : Higher concentrations have been observed to induce apoptosis in various cancer cell lines, suggesting potential anti-cancer properties .
  • Inflammation Modulation : The compound may also modulate inflammatory responses by influencing cytokine production and immune cell activation .

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Dosage Effects in Animal Models

The biological effects of this compound in animal models are dose-dependent:

  • Low Doses : Beneficial effects such as enhanced metabolic activity and immune modulation have been observed.
  • High Doses : Toxicity and adverse effects were noted at elevated concentrations, emphasizing the need for careful dosage management in therapeutic applications .

Eigenschaften

IUPAC Name

(2-fluoro-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOQOICJWEBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660551
Record name (2-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-45-4
Record name (2-Fluoro-5-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (2.5M solution in hexane, 9.6 mL, 24 mmol) was added to a mixture of diisopropylamine (3.4 mL, 24 mmol) in THF (5.00 mL, 61 mmol) at 0° C. and the resulting pale yellow solution was stirred at the same temperature for 30 min and then cooled down to −78° C. A suspension of 2-fluoro-5-methylpyridine (Aldrich, St. Louis, Mo.) (2.22 g, mmol) in THF (5.00 mL, not complete dissolved) was slowly added. The resulting bright yellow solution was stirred at −78° C. for 1 h, treated with a solution of tri-1-propylborate (6.9 mL, 30 mmol) in THF (10.00 mL) and then allowed to warm up to room temperature. The yellow suspension was quenched with 1 N NaOH until basic (pH about 10) and the organic layer was separated. The aqueous layer was collected and carefully acidified with 6N aqueous HCl until slightly acidic, and then extracted with EtOAc(×3). The combined organic layers were dried (Na2SO4), filtered and concentrated. The resulting white solid was washed with ether to give 2-fluoro-5-methylpyridin-3-ylboronic acid (2.9196 g, 94% yield) as a white solid. LCMS (API-ES) m/z 156 (M+H)+.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-Butyllithium (2.5M solution in hexane, 9.6 mL, 24 mmol) was added to a mixture of diisopropylamine (3.4 mL, 24 mmol) in THF (5.00 mL, 61 mmol) at 0° C. and the resulting pale yellow solution was stirred at the same temperature for 30 min and then cooled down to −78° C. A suspension of 2-fluoro-5-methylpyridine (Aldrich, St. Louis, Mo.) (2.22 g, 20 mmol) in THF (5.00 mL, not complete dissolved) was slowly added. The resulting bright yellow solution was stirred at −78° C. for 1 h, treated with a solution of tri-i-propylborate (6.9 mL, 30 mmol) in THF (10.00 mL) and then allowed to warm up to room temperature. The yellow suspension was quenched with 1 N NaOH until basic (pH about 10) and the organic layer was separated. The aqueous layer was collected and carefully acidified with 6 N aqueous HCl until slightly acidic, and then extracted with EtOAc (×3). The combined organic layers were dried (Na2SO4), filtered and concentrated. The resulting white solid was washed with ether to give 2-fluoro-5-methylpyridin-3-ylboronic acid (2.9196 g, 94% yield) as a white solid. LCMS (API-ES) m/z 156 (M+H)+.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methylpyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-methylpyridine-3-boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.